(2S,3S)-(-)-Bis(diphenylphosphino)butane, widely known as (S,S)-CHIRAPHOS (CAS: 64896-28-2), is a premier C2-symmetric, C-chiral diphosphine ligand utilized extensively in transition-metal-catalyzed asymmetric synthesis. When complexed with metals such as rhodium, palladium, or ruthenium, it forms a conformationally rigid five-membered chelate ring. The two methyl groups on the butane backbone strictly dictate a chiral twist conformation, forcing the diphenylphosphino groups into a highly specific edge-face array. This structural rigidity minimizes conformational ambiguity, making (S,S)-CHIRAPHOS a highly reliable and predictable ligand for achieving exceptional enantiomeric excess (ee) in the industrial procurement of chiral amino acids, pharmaceutical intermediates, and fine chemicals [1].
Substituting (S,S)-CHIRAPHOS with closely related chiral diphosphines like DIOP or axially chiral ligands like BINAP often results in severe process inefficiencies and compromised optical purity. Flexible ligands such as DIOP form seven-membered chelate rings that suffer from conformational flipping, which directly erodes enantioselectivity during catalytic cycles [1]. Conversely, substituting with achiral analogs like dppb completely abolishes asymmetric induction, leading to racemic mixtures or unwanted saturated byproducts [2]. Furthermore, in sterically demanding transformations like intramolecular Heck-type cyclizations, ligands with different bite angles (e.g., BINAP) fail to transfer chirality effectively, resulting in low yields and poor stereocontrol. Procurement decisions must account for the unique rigidity of the CHIRAPHOS five-membered chelate, which is essential for maintaining high batch-to-batch reproducibility and avoiding costly downstream chiral resolution.
In the Rh-catalyzed asymmetric hydrogenation of benchmark enamide substrates, such as methyl (Z)-α-acetamidocinnamate (MAC), (S,S)-CHIRAPHOS consistently delivers exceptional optical purity, achieving 83% to 99% enantiomeric excess (ee) [1]. In direct contrast, the conformationally flexible ligand DIOP, which forms a seven-membered chelate ring, yields significantly lower enantioselectivities (64–84% ee) under comparable conditions [1]. This quantitative difference highlights the superiority of the rigid five-membered chelate ring formed by CHIRAPHOS.
| Evidence Dimension | Enantiomeric excess (ee) in MAC hydrogenation |
| Target Compound Data | 83–99% ee |
| Comparator Or Baseline | DIOP (64–84% ee) |
| Quantified Difference | Up to 35% absolute improvement in ee |
| Conditions | Rh-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acids |
Securing CHIRAPHOS ensures near-quantitative optical purity for chiral amino acid synthesis, eliminating the need for costly and time-consuming downstream chiral resolution steps required when using flexible ligands.
During the enantioselective construction of chiral sulfonamide rings via Pd(II)-catalyzed intramolecular Heck-type reactions, (S,S)-CHIRAPHOS significantly outperforms both achiral and widely used axially chiral alternatives [1]. While the achiral dppb ligand yields only 37% of the desired product (with racemic outcomes) and (S)-BINAP provides low yields and poor enantioselectivity, (S,S)-CHIRAPHOS achieves up to 91% yield and 86% ee at room temperature [1].
| Evidence Dimension | Reaction yield and ee in Pd-catalyzed cyclization |
| Target Compound Data | 91% yield, 86% ee |
| Comparator Or Baseline | dppb (37% yield, racemic); (S)-BINAP (low yield, low ee) |
| Quantified Difference | 54% higher yield than dppb; superior stereocontrol over BINAP |
| Conditions | Pd(II)-catalyzed intramolecular Heck-type reaction at 25 °C |
Demonstrates that CHIRAPHOS is the optimal procurement choice for specific sterically demanding Pd-catalyzed cyclizations where standard benchmark ligands like BINAP fail to transfer chirality effectively.
The mechanistic efficiency of (S,S)-CHIRAPHOS in Rh-catalyzed hydrogenations is driven by the extreme reactivity difference between its catalyst-substrate diastereomeric adducts. Kinetic studies reveal that the minor, less stable[Rh((S,S)-CHIRAPHOS)(enamide)]+ adduct is highly reactive toward hydrogen—reacting fast enough to completely dictate the product stereochemistry (>95% ee) [1]. This rigid lock-and-key stereoselection provides a highly predictable kinetic profile compared to less rigid systems, ensuring that enantioselectivity remains robust and reproducible across varying industrial hydrogen pressures [1].
| Evidence Dimension | Kinetic control of stereochemistry |
| Target Compound Data | Minor adduct dictates >95% of product stereochemistry |
| Comparator Or Baseline | Flexible ligands (e.g., DIOP) with lower kinetic differentiation |
| Quantified Difference | Robust pressure-independent ee vs. pressure-sensitive ee erosion |
| Conditions | Varying H2 pressure in Rh-catalyzed enamide hydrogenation |
The predictable kinetic behavior of CHIRAPHOS under varying hydrogen pressures simplifies process scale-up and ensures batch-to-batch reproducibility in industrial hydrogenation workflows.
Due to its ability to consistently deliver >95% ee, (S,S)-CHIRAPHOS is the preferred ligand for the Rh-catalyzed asymmetric hydrogenation of α-acetamidoacrylic acids. This makes it an essential procurement item for the large-scale production of enantiopure unnatural amino acids and pharmaceutical intermediates, where avoiding downstream chiral resolution is critical [1].
In the synthesis of complex cyclic structures, such as chiral sulfonamides, (S,S)-CHIRAPHOS provides superior yield and stereocontrol compared to standard ligands like BINAP. It is highly recommended for Pd(II)-catalyzed intramolecular Heck-type reactions where rigid conformational control is required to overcome steric hindrance during ring closure[2].
The rigid edge-face array of the phenyl groups on the (S,S)-CHIRAPHOS backbone makes it highly effective for Pd-catalyzed asymmetric allylic substitution reactions. It is the optimal choice for workflows requiring predictable transfer of chirality to prochiral nucleophiles, ensuring high optical yields and process reproducibility based on its well-defined coordination geometry [1].
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